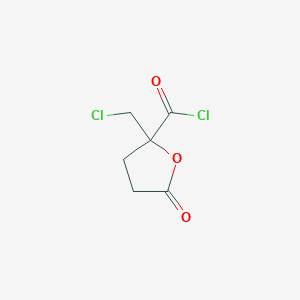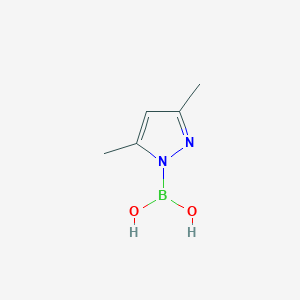
1,3-Benzenediol, 5-(2-(t-butylamino)-1-hydroxyethyl)-, isobutyrate, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE is a complex organic compound with the molecular formula C20H32BrNO5 and a molecular weight of 446.37578 g/mol . This compound is known for its unique chemical structure, which includes a phenylene bisisobutyrate core with a tert-butylamino and hydroxyethyl substituent. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE involves multiple steps. The primary synthetic route includes the following steps :
Formation of the Phenylene Bisisobutyrate Core: This step involves the esterification of 1,3-benzenediol with isobutyric acid under acidic conditions to form the phenylene bisisobutyrate core.
Introduction of the Tert-Butylamino Group: The tert-butylamino group is introduced via a nucleophilic substitution reaction using tert-butylamine.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through a hydroxylation reaction using ethylene oxide.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino or hydroxyethyl groups are replaced by other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE has several scientific research applications, including :
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE involves its interaction with specific molecular targets and pathways . The compound’s tert-butylamino and hydroxyethyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE can be compared with similar compounds such as :
1,3-Benzenediol, 5-(2-(T-butylamino)-1-hydroxyethyl)-, isobutyrate, hydrochloride: Similar structure but different salt form.
Propanoic acid, 2-methyl-, 5-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-1,3-phenylene ester, hydrobromide: Similar ester and hydrobromide components.
KWD2058: Another compound with a similar core structure but different substituents.
The uniqueness of 5-[2-[(1,1-DIMETHYLETHYL)AMINO]-1-HYDROXYETHYL]-1,3-PHENYLENE BISISOBUTYRATE HYDROBROMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52223-83-3 |
|---|---|
Molekularformel |
C20H32BrNO5 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrobromide |
InChI |
InChI=1S/C20H31NO5.BrH/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4;/h8-10,12-13,17,21-22H,11H2,1-7H3;1H |
InChI-Schlüssel |
BWZYYMJUBTWGSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



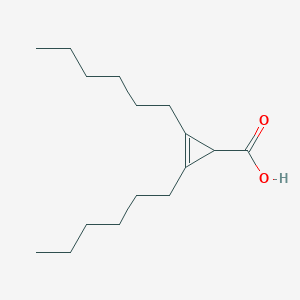
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)


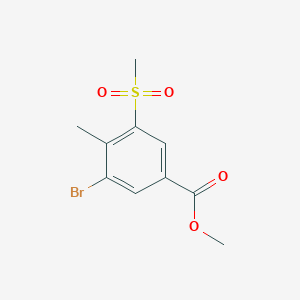
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)

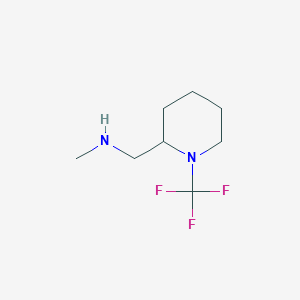
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
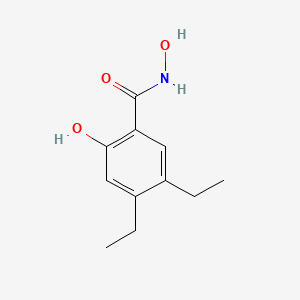
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
